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molecular formula C15H16O3 B2963910 Bis(3-methoxyphenyl)methanol CAS No. 55360-45-7

Bis(3-methoxyphenyl)methanol

Cat. No. B2963910
M. Wt: 244.29
InChI Key: JKFZTBFWANEMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312241B2

Procedure details

3-methoxybenzaldehyde (2.20 ml, 18.08 mmol), 1-bromo-3-methoxybenzene (2.52 ml, 19.89 mmol), and n-butyl lithium (7.96 ml, 19.89 mmol) were treated in the same manner as described above for the synthesis of 3-(3,5-dimethoxy-phenyl)-3-(3-methoxy-phenyl)-acrylonitrile. The crude was purified via flash column chromatography (10% EtOAc in hexane gradient to 25% EtOAc in hexane in about 40 min.) to give bis-(3-methoxy-phenyl)-methanol as a light yellow oil (4.45 g, 100%): 1HNMR (CDCl3) 7.28-7.21 (m, 2H, Ar), 6.96-6.94 (m, 4H, Ar), 6.82-6.78 (m, 2H, Ar), 5.78 (d, J=3 Hz, 1H, CHOH), 3.78 (s, 6H, 2OCH3 groups), 2.25 (d, J=3 Hz, 1H, OH). The product was carried over to the next step.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
7.96 mL
Type
reactant
Reaction Step One
Name
3-(3,5-dimethoxy-phenyl)-3-(3-methoxy-phenyl)-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].Br[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1.C([Li])CCC.COC1C=C(C(C2C=CC=C(OC)C=2)=CC#N)C=C(OC)C=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=2)[OH:7])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
2.52 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)OC
Name
Quantity
7.96 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
3-(3,5-dimethoxy-phenyl)-3-(3-methoxy-phenyl)-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C(=CC#N)C1=CC(=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified via flash column chromatography (10% EtOAc in hexane gradient to 25% EtOAc in hexane in about 40 min.)
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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